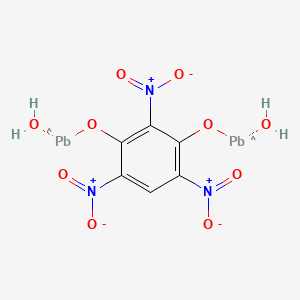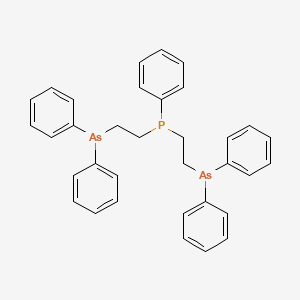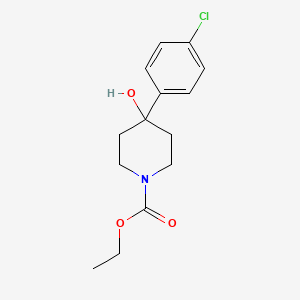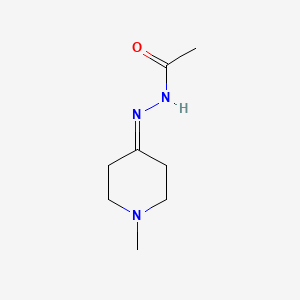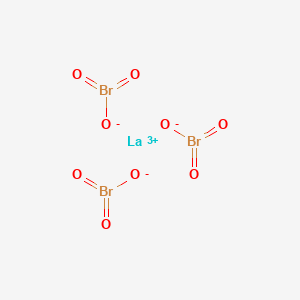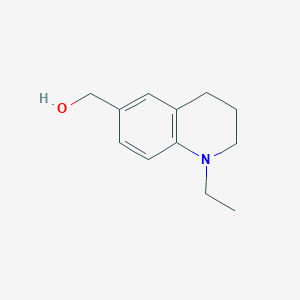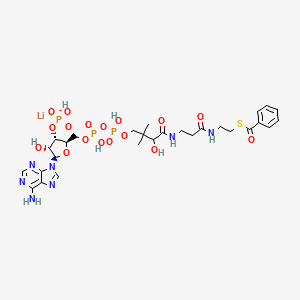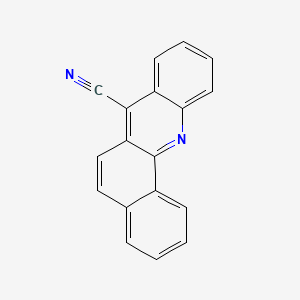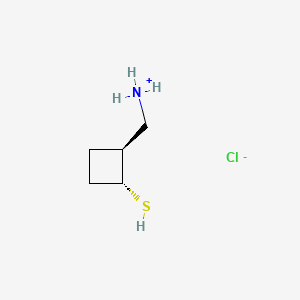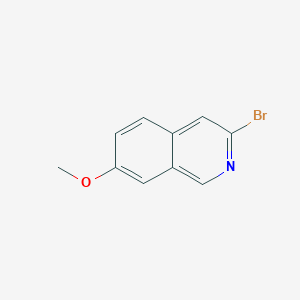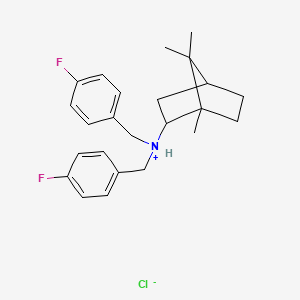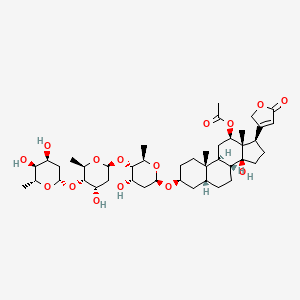
2,2'-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments, are essential for producing this compound at scale .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Applications De Recherche Scientifique
[4-(Carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioatedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [4-(Carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioatedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(Carbamimidoylsulfanylmethyl)-2,5-dimethylphenyl]methylsulfanylmethanimidamide: This compound has similar structural features and is investigated for its potential as an inhibitor of West Nile virus.
N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline trihydrochloride: Another heterocyclic compound with similar applications in research.
Uniqueness
What sets [4-(Carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioatedihydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
10465-18-6 |
|---|---|
Formule moléculaire |
C10H16Cl2N4S2 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
[4-(carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C10H14N4S2.2ClH/c11-9(12)15-5-7-1-2-8(4-3-7)6-16-10(13)14;;/h1-4H,5-6H2,(H3,11,12)(H3,13,14);2*1H |
Clé InChI |
DEUPPCUPAPJYGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC(=N)N)CSC(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


